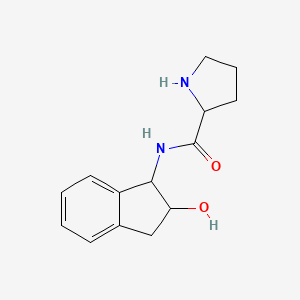

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-12-8-9-4-1-2-5-10(9)13(12)16-14(18)11-6-3-7-15-11/h1-2,4-5,11-13,15,17H,3,6-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZIIRPIEDUFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2C(CC3=CC=CC=C23)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Coupling of Boc-Protected Proline Derivatives

A foundational approach involves the coupling of Boc-L-proline with enantiomerically pure 1-amino-2-indanol derivatives. In a protocol detailed in patent WO2010142994A1, Boc-L-proline (1228 g, 5.70 moles) is slurried in ethyl acetate (EtOAc) at 0°C, followed by the addition of 4-methylmorpholine (659 mL, 5.99 moles) and ethyl chloroformate (570 mL, 5.97 moles) to form a mixed carbonate intermediate. Subsequent addition of 1S,2R-1-amino-2-indanol (885 g, 5.93 moles) yields the protected carboxamide after aqueous workup (washes with 1M HCl, NaHCO₃, and NaCl) and solvent removal.

Critical Parameters :

- Temperature Control : Reactions are maintained below 5°C during reagent addition to minimize racemization.

- Solvent System : EtOAc enables efficient mixing and phase separation during extraction.

- Yield : ~82% after recrystallization.

Tosylate Salt Formation for Crystallization

Post-coupling, the free base is often converted into a tosylate salt to enhance crystallinity. In Example Ib of the same patent, intermediate 17 (12.37 g, 10.18 mmol) is treated with p-toluenesulfonic acid hydrate (4.26 g, 22.39 mmol) in ethanol (EtOH) at 70°C for 4 hours. Precipitation with methyl tert-butyl ether (MTBE) yields the bis-tosylate salt with 97% purity (m/z 1015).

Advantages :

- Purification : Salt formation simplifies isolation via filtration.

- Stability : Tosylate salts exhibit improved shelf life compared to free bases.

Deprotection Strategies Using HCl/Dioxane

Removal of the Boc group is achieved via HCl-mediated deprotection. A solution of intermediate 8 (284 mg, 0.23 mmol) in 4N HCl/dioxane (6.0 mL) undergoes stirring at room temperature, followed by neutralization and extraction. This step is critical for generating the final free amine, with yields dependent on the stoichiometry of HCl and reaction time.

Optimization Insights :

- Acid Concentration : 4N HCl ensures complete deprotection without side reactions.

- Solvent Choice : Dioxane facilitates solubilization of intermediates while avoiding ester hydrolysis.

Spectroscopic Characterization and Stereochemical Validation

SpectraBase data for the analogous carbothioamide (CAS: 262.37 g/mol) confirms the stereochemical integrity of the indenyl-pyrrolidine backbone via ¹H NMR (δ = 5.42 ppm for hydroxyl protons) and high-resolution mass spectrometry (m/z 262.113984). For the target carboxamide, key diagnostic signals include:

- ¹H NMR : Doublets for the indenyl methine (δ = 4.2–4.5 ppm) and pyrrolidine α-protons (δ = 3.7–3.9 ppm).

- 13C NMR : Carbonyl resonance at δ = 172–175 ppm.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The indene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized ketones, reduced derivatives, and substituted indene compounds.

Scientific Research Applications

Chemical Properties and Structure

Chemical Identification:

- IUPAC Name: N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide

- CAS Number: 1939316-32-1

- Molecular Formula: C14H18N2O2

- Molecular Weight: 246.3 g/mol

The molecular structure of NX32097 features a pyrrolidine ring which is known for its biological activity, making it a promising candidate for drug development.

Anticancer Applications

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. A study evaluated a library of novel 2-(het)arylpyrrolidine derivatives, revealing their effectiveness against cancer cell lines such as M-Hela. Some compounds demonstrated activity twice that of the reference drug tamoxifen, with in vivo studies showing an increased lifespan of up to 447% in treated animals .

Key Findings:

- In vitro Activity: Compounds showed higher cytotoxicity against cancer cells compared to normal cells.

- In vivo Studies: A survival rate of up to 83% was observed in animal models after treatment.

Antibacterial Properties

Beyond anticancer effects, NX32097 and related pyrrolidine derivatives have been studied for their antibacterial properties. The ability to suppress bacterial biofilm formation is particularly noteworthy, as biofilms are often resistant to conventional antibiotics. This suggests that NX32097 could be developed further as an antibacterial agent .

Synthetic Pathways

The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide involves modular approaches that allow for variability in the aromatic moiety and substituents at the nitrogen atom. The intramolecular cyclization/Mannich-type reaction is a key method used to create these compounds efficiently .

Synthesis Overview:

- Starting Materials: Easily accessible precursors are utilized.

- Reaction Mechanism: Involves the formation of a pyrrolinium cation followed by reaction with electron-rich aromatic nucleophiles.

- Outcome: The approach yields a variety of substituted pyrrolidine derivatives with potential biological activities.

Case Studies and Research Insights

Several studies have documented the pharmacological effects of NX32097:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Modifications

a) Indenyl Group Variations

- Cyclohexyl and Aryl-Fluorosulfate Derivatives: A structurally related compound, (S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-N-((R)-4-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide (MW: 470.29 g/mol), shares the hydroxyindenyl-pyrrolidine core but incorporates a cyclohexyl-acetyl group.

- Dimethylcarbamoyl and Methylthiazolylbenzyl Derivatives : Compound 3 (from ) adds a dimethylcarbamoyl group and a methylthiazol-5-ylbenzyl moiety. These substituents increase molecular weight (~950 g/mol) and introduce hydrogen-bonding and π-stacking interactions, critical for binding to ENL proteins in transcriptional regulation .

b) Pyrrolidine Ring Modifications

- 4-Hydroxyproline Derivatives : Derivatives like 4-hydroxy-N-(pyrimidin-4-yl)pyrrolidine-2-carboxamide (21g) exhibit enhanced anthelmintic activity compared to albendazole, highlighting the role of hydroxy groups in bioactivity .

- Simplified Analogues : Pyrrolidine, 1-(2,3-dihydro-1H-inden-2-yl) (CAS 43152-60-9) lacks the hydroxy and carboxamide groups, resulting in reduced polarity and likely inferior target engagement .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | KNI-10033 | 21g |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350–400 | ~800 | ~400 |

| Solubility | Moderate | Low (hydrophobic) | High (polar groups) |

| LogP | ~2.5 | ~3.8 | ~1.5 |

Biological Activity

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide is a complex organic compound notable for its unique structural features, combining an indene moiety with a pyrrolidine carboxamide group. This compound has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is . The structure includes a hydroxyl group and a pyrrolidine ring, which are crucial for its biological activity.

Synthesis

The synthesis typically involves the reaction of 2,3-dihydro-1H-inden-1-one with pyrrolidine-2-carboxamide. Common conditions include the use of bases like sodium hydride and solvents such as dimethylformamide (DMF) at room temperature or slightly elevated temperatures to facilitate the reaction .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits antimicrobial and anticancer properties. For example, it has been studied for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism may involve the induction of apoptosis in cancer cells or the inhibition of cell proliferation .

Case Studies

Several case studies have explored the biological effects of this compound:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity .

- Antimicrobial Effects : The compound has also been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antimicrobial activity with MIC values in the range of 50 to 100 µg/mL .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| N-(2-hydroxy... | Indene-Pyrrolidine | Anticancer, Antimicrobial | 10–30 µM / 50–100 µg/mL |

| 2,3-Dihydro... | Indene Derivative | Moderate Antimicrobial | 20–40 µg/mL |

| Pyrrolidine... | Pyrrolidine Derivative | Low Anticancer Activity | >50 µM |

This table illustrates that while other derivatives exhibit some biological activities, N-(2-hydroxy... demonstrates superior potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.